2,5-Di-p-toluidinoterephthalic acid

Synthesis Efficiency Process Chemistry Cost of Goods

Substituting DTTA with generic 2,5-diarylaminoterephthalic acids in quinacridone synthesis compromises yield and batch consistency. 2,5-Di-p-toluidinoterephthalic acid (DTTA) is the technically correct intermediate for reproducible pigment production: • 96.1% synthesis yield vs. ~70-90% for 2,5-dianilinoterephthalic acid, directly lowering raw material cost per kg of final pigment and reducing waste disposal burden. • Boiling point of 584.5°C ensures thermal integrity during high-temperature processing for automotive coatings and engineering plastics. • LogP of 1.73 enables efficient aqueous work-up and crystallization, reducing solvent usage and improving process sustainability.

Molecular Formula C22H20N2O4
Molecular Weight 376.4 g/mol
CAS No. 10291-28-8
Cat. No. B3363466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Di-p-toluidinoterephthalic acid
CAS10291-28-8
Molecular FormulaC22H20N2O4
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=C(C=C3)C)C(=O)O
InChIInChI=1S/C22H20N2O4/c1-13-3-7-15(8-4-13)23-19-11-18(22(27)28)20(12-17(19)21(25)26)24-16-9-5-14(2)6-10-16/h3-12,23-24H,1-2H3,(H,25,26)(H,27,28)
InChIKeyFVLUGNOOEZYDNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 25 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Di-p-toluidinoterephthalic Acid: Core Specifications


2,5-Di-p-toluidinoterephthalic acid (DTTA), CAS 10291-28-8, is a substituted terephthalic acid derivative bearing two p-toluidine groups at the 2- and 5- positions. Its molecular formula is C22H20N2O4 with a molecular weight of 376.41 g/mol [1]. The compound is a red-brown solid powder primarily utilized as a critical intermediate in the synthesis of quinacridone pigments, a class of high-performance organic pigments valued for their exceptional lightfastness and thermal stability [2]. It is supplied as a powder with a LogP of 1.73 at 23°C .

Quinacridone pigment synthesis intermediate
Para-methyl substitution pattern controls pigment properties
High-temperature process compatibility
Reported thermal stability supports cyclization workflows
Polar solvent work-up fit
Hydrophilicity may support aqueous purification processes

Critical Differentiators of DTTA


In the procurement of intermediates for quinacridone pigment synthesis, the practice of substituting 2,5-di-p-toluidinoterephthalic acid with seemingly analogous 2,5-diarylaminoterephthalic acids is technically unsound. While compounds like 2,5-dianilinoterephthalic acid share a common core structure, the specific substitution pattern on the aniline rings fundamentally alters key physicochemical properties that govern both the synthetic process efficiency and the ultimate pigment quality . For instance, the presence of methyl groups in the para-position of DTTA significantly modifies its solubility profile, reaction kinetics during cyclization, and the crystalline phase of the resulting quinacridone [1]. These are not generic, interchangeable building blocks; the specific attributes of DTTA, detailed in the quantitative evidence below, are essential for achieving reproducible, high-yield synthesis of specific quinacridone pigments.

DTTA (para-methyl substituted)
Generic 2,5-diarylaminoterephthalic acids
Defined solubility and reaction kinetics
Solubility profile and cyclization behavior may differ
Engineered crystalline phase for specific quinacridones
Uncontrolled crystal phase may compromise pigment quality
Reported high-efficiency synthesis profile
Yield may be significantly lower without methyl substitution

Quantitative Comparison: DTTA vs. Structural Analogs


Synthesis Yield Advantage

A direct comparison of reported synthesis yields reveals a significant advantage for 2,5-di-p-toluidinoterephthalic acid. Under optimized conditions, the synthesis of DTTA achieves a yield of 96.1% with a purity of 98.6% . In contrast, the synthesis of the unsubstituted analog, 2,5-dianilinoterephthalic acid, is documented to have yields as low as 70% in conventional processes, though improvements can reach approximately 90% [1]. This represents a quantifiable increase in process efficiency, translating directly to lower raw material consumption and reduced waste.

Synthesis yield
Reported
96.1% vs 70–90%
Higher process efficiency context
Cross-study comparable; up to 26% absolute yield advantage
Synthesis Efficiency Process Chemistry Cost of Goods

Thermal Stability Advantage

The boiling point of 2,5-di-p-toluidinoterephthalic acid is reported at 584.5 °C at 760 mmHg [1]. This is substantially higher than the boiling point of the unsubstituted analog, 2,5-dianilinoterephthalic acid, which is reported at 559.8 °C at 760 mmHg . This difference of approximately 25 °C indicates a stronger intermolecular interaction network in the solid state for DTTA, likely due to the presence of the para-methyl groups, and implies greater thermal robustness during high-temperature processing steps.

Boiling point
Data to verify
584.5 °C vs 559.8 °C
Higher thermal robustness reported
760 mmHg; may reduce decomposition during high-temp steps
Thermal Analysis Process Safety High-Temperature Reactions

Solid-State Density Difference

The calculated density of 2,5-di-p-toluidinoterephthalic acid is 1.348 g/cm³ [1]. This is notably lower than the density of 2,5-dianilinoterephthalic acid, which is reported as 1.412 g/cm³ . This ~4.5% difference in bulk density can impact powder flowability, mixing behavior in solid-state reactions, and volumetric dosing during large-scale manufacturing.

Density
Data to verify
1.348 vs 1.412 g/cm³
Bulk powder handling difference
Calculated values; 4.5% lower density may affect dosing
Formulation Science Material Handling Particle Engineering

Greater Hydrophilicity

The octanol-water partition coefficient (LogP) provides a direct measure of hydrophobicity. 2,5-Di-p-toluidinoterephthalic acid exhibits a LogP of 1.73 at 23°C . In contrast, the unsubstituted analog, 2,5-dianilinoterephthalic acid, has a higher LogP of 2.02 at 23°C and pH 7 . The lower LogP value for DTTA indicates it is significantly more hydrophilic (less hydrophobic), a difference that is unexpected given the addition of hydrophobic methyl groups but is likely due to altered hydrogen-bonding and packing in the solid state.

Hydrophilicity
Data to verify
LogP 1.73 vs 2.02
Improved polar media compatibility
23°C; lower LogP indicates greater hydrophilicity
Partition Coefficient Solubility Purification

Color Difference

The physical appearance of 2,5-di-p-toluidinoterephthalic acid is consistently described as a red-brown solid powder [1][2]. This is in stark contrast to its unsubstituted analog, 2,5-dianilinoterephthalic acid, which is reported as a white solid . This unambiguous visual difference serves as an immediate, qualitative check for material identity and can be an indicator of purity, as the intense color arises from the extended conjugation and substitution pattern of DTTA.

Appearance
Reported
Red-brown vs white solid
Immediate visual identity check
Qualitative differentiation at ambient conditions
Quality Control Identity Testing Visual Inspection

DTTA Application Scenarios


Efficient Quinacridone Manufacturing

Given its superior synthesis yield of 96.1% compared to the ~70-90% yields for 2,5-dianilinoterephthalic acid [1], DTTA is the economically rational choice for large-scale quinacridone pigment production. The higher yield directly translates to lower raw material costs per kilogram of final pigment and reduced waste disposal burdens, making it the preferred intermediate for cost-sensitive, high-volume manufacturing processes. Its distinct red-brown color also simplifies inventory management and quality control checks [2].

High-Temperature Quinacridone Synthesis

The significantly higher boiling point of DTTA (584.5°C) relative to 2,5-dianilinoterephthalic acid (559.8°C) suggests greater thermal stability [3]. This property makes DTTA the preferred intermediate for synthesizing quinacridone pigments intended for applications requiring extreme thermal processing, such as engineering plastics and automotive coatings, where decomposition during pigment synthesis or polymer compounding could compromise color quality and material integrity.

Aqueous & Polar Solvent Work-Up

With a LogP of 1.73, DTTA is more hydrophilic than 2,5-dianilinoterephthalic acid (LogP 2.02) . This property suggests DTTA may exhibit more favorable solubility in polar solvents and improved partitioning during aqueous work-up and crystallization steps. In process development, this can lead to more efficient purifications, higher recoveries from aqueous phases, and potentially reduced solvent usage, contributing to a more sustainable and cost-effective manufacturing workflow.

Application
Selection Property
Validation Focus
Industrial quinacridone manufacturing
Synthesis yield context
Process efficiency and waste reduction endpoints
High-temperature pigment synthesis
Thermal stability profile
Decomposition and purity under thermal load
Polar solvent purification workflows
Hydrophilicity (LogP) context
Aqueous recovery and purification efficiency

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